molecular formula C17H28N2O8 B114846 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione CAS No. 147839-07-4

5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione

Cat. No.: B114846
CAS No.: 147839-07-4
M. Wt: 388.4 g/mol
InChI Key: KVCUMBIRVZPZCG-LSUXSMNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione is a synthetic compound that combines the structural elements of glucopyranose and pentobarbital This compound is characterized by its unique molecular structure, which includes a glucopyranosyl moiety attached to a pentobarbital backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione typically involves the glycosylation of pentobarbital with a glucopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an anhydrous solvent such as dichloromethane. The reaction is usually conducted at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. The key intermediate for preparing glucopyranosyl derivatives is synthesized under mild reaction conditions, using cost-effective reagents. The process is designed to minimize impurities and achieve high optical purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted compounds .

Scientific Research Applications

5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in the body. The compound binds to the GABAA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione can be compared with other glycosylated barbiturates and glucopyranosyl derivatives:

    Similar Compounds: Examples include 1-(beta-D-glucopyranosyl)amobarbital and 1-(beta-D-glucopyranosyl)phenobarbital.

    Uniqueness: The unique combination of glucopyranose and pentobarbital in this compound imparts distinct pharmacological properties, such as enhanced stability and selectivity for certain receptors.

Properties

CAS No.

147839-07-4

Molecular Formula

C17H28N2O8

Molecular Weight

388.4 g/mol

IUPAC Name

5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1

InChI Key

KVCUMBIRVZPZCG-LSUXSMNCSA-N

SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC

Isomeric SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC

Synonyms

1-(beta-D-glucopyranosyl)pentobarbital
1-(glucopyranosyl)pentobarbital
1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer
1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer
1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer
1-Glu-pentobarbital
5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid

Origin of Product

United States

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